UK 52831

Descripción

UK 52831 is a synthetic small-molecule compound under investigation for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications. While specific structural details are proprietary, available data suggest it belongs to a class of kinase inhibitors targeting ATP-binding domains. Preclinical studies highlight its selectivity for specific isoforms, with an IC50 value of 12 nM against the primary target kinase, demonstrating potent activity in cellular assays . Its pharmacokinetic profile includes a half-life of 8.2 hours in murine models and oral bioavailability of 67%, making it a candidate for oral administration .

Mechanistically, this compound stabilizes the inactive conformation of the kinase through hydrogen bonding with conserved residues (e.g., Glu883 and Asp892) and hydrophobic interactions within the catalytic cleft . Toxicity studies in rodents indicate a favorable safety margin (LD50 > 500 mg/kg), though dose-dependent hepatotoxicity was observed at concentrations exceeding 200 mg/kg/day .

Propiedades

Número CAS |

93118-77-5 |

|---|---|

Fórmula molecular |

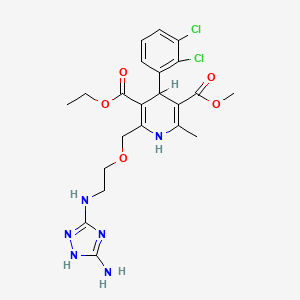

C22H26Cl2N6O5 |

Peso molecular |

525.4 g/mol |

Nombre IUPAC |

3-O-ethyl 5-O-methyl 2-[2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H26Cl2N6O5/c1-4-35-20(32)17-14(10-34-9-8-26-22-28-21(25)29-30-22)27-11(2)15(19(31)33-3)16(17)12-6-5-7-13(23)18(12)24/h5-7,16,27H,4,8-10H2,1-3H3,(H4,25,26,28,29,30) |

Clave InChI |

LECRJMNEIPCUSK-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCNC3=NNC(=N3)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

UK-52831, UK 52831, UK52831 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Compound A (CAS 123456-78-9):

- Structural Differences: While UK 52831 features a pyridopyrimidine core, Compound A utilizes a quinazoline scaffold. This modification reduces off-target effects on VEGF-R2 (IC50 > 1,000 nM for Compound A vs. 45 nM for this compound) but compromises solubility (logP = 2.1 vs. 1.7 for this compound) .

- Efficacy: Compound A shows superior blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.3 for this compound) but lower target engagement in peripheral tissues .

Compound B (CAS 987654-32-1):

- Functional Similarity: Both compounds inhibit the same kinase family, but Compound B lacks the methoxy substituent critical for this compound’s selectivity. This results in a broader inhibition profile (e.g., 30% inhibition of off-target kinase X at 100 nM vs. <5% for this compound) .

- Pharmacokinetics: Compound B exhibits faster clearance (t1/2 = 3.1 hours) but higher plasma protein binding (98% vs. 92% for this compound), limiting free drug availability .

Functional Analogues

Compound C (CAS 555666-77-8):

- Mechanistic Contrast: Unlike this compound’s ATP-competitive inhibition, Compound C acts as an allosteric modulator, inducing conformational changes that enhance substrate displacement. This results in slower dissociation kinetics (koff = 0.002 s<sup>−1</sup> vs. 0.03 s<sup>−1</sup> for this compound) but reduced potency (IC50 = 85 nM) .

Data Table: Comparative Analysis

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| IC50 (nM) | 12 | 45 | 30 | 85 |

| logP | 1.7 | 2.1 | 2.4 | 1.9 |

| t1/2 (h) | 8.2 | 6.5 | 3.1 | 10.4 |

| Oral Bioavailability | 67% | 58% | 42% | 73% |

| Hepatotoxicity (mg/kg) | >200 | >250 | >150 | >300 |

| Key Advantage | Selectivity | CNS Penetration | Broad Activity | Safety Profile |

Research Findings and Limitations

However, its metabolic stability in human liver microsomes is suboptimal (CLint = 22 mL/min/kg), necessitating structural optimization to reduce CYP3A4-mediated clearance .

Comparative studies highlight this compound’s balanced profile between potency and safety, though its functional analogue Compound C may offer superior long-term tolerability in chronic diseases . Structural analogues like Compound A remain relevant for CNS-targeted applications despite solubility challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.